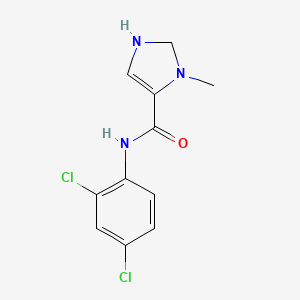

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide

Description

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide is a small-molecule compound featuring a partially saturated imidazole core (2,3-dihydro-1H-imidazole) substituted with a methyl group at position 3 and a 2,4-dichlorophenyl carboxamide moiety at position 4. Structural characterization likely involves techniques like NMR, IR, and X-ray crystallography, with software such as SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(12)4-8(9)13/h2-5,14H,6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPZKIBXLBXNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

For instance, 2,4-dichlorophenyl derivatives have been associated with potential chemotherapeutic, antibacterial, and anti-fungal agents.

Mode of Action

It’s plausible that the compound interacts with its targets through a mechanism similar to other 2,4-dichlorophenyl derivatives, which typically involves binding to the active sites of target proteins or enzymes, thereby modulating their function.

Biochemical Pathways

Similar compounds have been associated with various biochemical pathways, including those involved in cell growth and proliferation.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys.

Biological Activity

N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound comprises an imidazole ring substituted with a dichlorophenyl group and a carboxamide functional group. This structural configuration is crucial for its biological activity.

Pharmacological Activities

Research has demonstrated that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting potential as an anticancer agent. Specific IC50 values have been reported for various cancer types .

- Anti-inflammatory Effects : The imidazole derivatives have also been investigated for their anti-inflammatory properties. In particular, they have been shown to inhibit the production of pro-inflammatory cytokines and exhibit analgesic effects in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in inflammatory pathways and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through various signaling pathways that regulate cell proliferation and survival .

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells and contributing to its protective effects against inflammation and cancer .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Activity : A study evaluated the effects of this compound on human prostate cancer cells. It was found to significantly reduce cell viability with an IC50 value indicating potent anticancer activity .

- Anti-inflammatory Research : In an animal model of inflammation, the compound demonstrated a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Table

Comparison with Similar Compounds

Core Structural Differences

The target compound’s dihydroimidazole core distinguishes it from benzimidazole derivatives, such as 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (referred to herein as Compound A ). Key differences include:

- Substituent positioning : The target compound’s dichlorophenyl group is directly attached to the imidazole ring, whereas Compound A features methoxy-substituted phenyl groups at positions 2 and 5 of the benzimidazole.

Substituent Effects

- Electron-withdrawing vs. electron-donating groups : The 2,4-dichlorophenyl group in the target compound is strongly electron-withdrawing, which may influence reactivity and binding interactions. In contrast, Compound A’s methoxy groups are electron-donating, enhancing solubility but possibly reducing metabolic stability.

- Steric and lipophilic profiles : The dichlorophenyl moiety increases steric bulk and lipophilicity (ClogP ~3.5 estimated), favoring hydrophobic interactions. Compound A’s methoxy groups (ClogP ~2.8 estimated) improve aqueous solubility but may limit membrane penetration.

Research Findings and Implications

- Structural Flexibility : The dihydroimidazole core may allow for adaptive binding in biological targets, contrasting with the rigid benzimidazole scaffold of Compound A.

- Biological Relevance : While neither compound’s activity is detailed here, dichlorophenyl groups are associated with antifungal and herbicidal applications, whereas methoxy-substituted benzimidazoles are explored in anticancer research.

Q & A

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide, and how is structural integrity validated?

The compound can be synthesized via cyclocondensation reactions using substituted imidazole precursors. For example, tri-substituted imidazoles are often prepared by reacting α-ketoesters with aldehydes and ammonium acetate under microwave or reflux conditions . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight . X-ray crystallography may also resolve stereochemical ambiguities, as seen in analogous dichlorophenyl carboxamides .

Q. What experimental strategies address solubility and stability challenges during in vitro assays?

Solubility is often improved using co-solvents like dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) in buffer systems. Stability studies employ high-performance liquid chromatography (HPLC) to monitor degradation under varying pH, temperature, and light conditions. For instance, analogs with dichlorophenyl groups require inert atmospheres (N₂/Ar) during storage to prevent oxidative decomposition . Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How does this compound interact with cannabinoid receptors (e.g., CB1), and what methodologies quantify binding affinity?

Structural analogs like AM251 (a CB1 antagonist) share the dichlorophenyl-carboxamide motif and bind competitively to CB1. Radioligand displacement assays using [³H]CP-55940 or [³H]SR141716A on synaptosomal membranes measure binding affinity (Kᵢ). Functional activity is assessed via cAMP inhibition or electrophysiological assays (e.g., mouse vas deferens contraction) . Molecular docking studies further predict interactions with transmembrane helices of CB1, particularly residues in Helix II .

Q. What structure-activity relationship (SAR) trends govern potency in analogs of this compound?

Key SAR insights derive from substituent modifications:

- Dichlorophenyl group : Essential for CB1 affinity; replacing Cl with bulkier halogens (e.g., iodine in AM281) reduces potency due to steric hindrance .

- Imidazole core : Saturation (2,3-dihydro vs. fully aromatic) enhances metabolic stability but may reduce binding kinetics .

- Methyl group at position 3 : Increases lipophilicity, improving blood-brain barrier penetration in rodent models . These trends are validated through parallel synthesis and in vitro/in vivo profiling .

Q. How are pharmacokinetic (DMPK) properties optimized for in vivo efficacy studies?

Critical DMPK parameters include plasma half-life (t₁/₂), oral bioavailability, and CYP450 inhibition potential. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduces hepatic clearance in analogs . Microsomal stability assays (using liver microsomes from multiple species) and cassette dosing in rodents help prioritize candidates. In vivo efficacy is tested in inflammation or cancer models, with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and target engagement .

Q. How do researchers resolve contradictions between binding affinity and functional assay data?

Discrepancies may arise from receptor reserve or signaling bias. For instance, a compound with high binding affinity (low Kᵢ) but weak functional inhibition might act as a partial agonist. Techniques like β-arrestin recruitment assays (e.g., BRET/TR-FRET) and pathway-specific reporters (e.g., cAMP, ERK phosphorylation) clarify signaling profiles. Negative allosteric modulation, observed in some CB1 ligands, can also explain such contradictions .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

| Technique | Application | Example Data from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Regiochemical assignment | δ 7.53–7.40 (m, 2H, aromatic) |

| HRMS | Molecular weight confirmation | [M+H]⁺: 378.1926 (calcd), 378.1926 (found) |

| X-ray diffraction | Stereochemical resolution | Bond angles: 120.5° (C-N-C) |

Table 2: In Vivo Pharmacokinetic Parameters for Analog Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.